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Compound of Interest

3-Benzyl-3,9-
Compound Name: _ ]
diazaspiro[5.5]undecane

Cat. No.: B065765

An In-Depth Technical Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Privileged Scaffold
for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Benzyl-3,9-diazaspiro[5.5]Jundecane
(CAS No. 189333-49-1), a key molecular building block in contemporary medicinal chemistry.
We will move beyond a simple recitation of facts to explore the causality behind its applications,
focusing on its role as a versatile linker for Proteolysis Targeting Chimeras (PROTACSs) and as
a core scaffold for developing novel therapeutics targeting a range of challenging diseases.

Core Molecular Profile

3-Benzyl-3,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spirocyclic
system composed of two piperidine rings sharing a single carbon atom. The benzyl group
attached to one of the nitrogen atoms provides steric bulk and lipophilicity, while the secondary
amine offers a reactive handle for further chemical modification. This unique three-dimensional
architecture is a cornerstone of its utility in drug design.
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Property Value Source
CAS Number 189333-49-1 [1][2]
Molecular Formula C16H24N2 [2][3]
Molecular Weight 244.38 g/mol [2][3]
Appearance Off-white to yellow solid [4115]
IUPAC Name 3-benzyl3.9- [3][6]

diazaspiro[5.5]undecane

3-(Phenylmethyl)-3,9-
Synonyms ] ) [5]
diazaspiro[5.5]undecane

Inert atmosphere, Room
Storage [51[7]
temperature

The Premier Application: A Rigid Linker for
PROTACs

The most prominent and modern application of 3-Benzyl-3,9-diazaspiro[5.5]Jundecane is as a
linker component in the synthesis of PROTACSs.[1][2] PROTACSs are heterobifunctional
molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target
proteins, offering a powerful new therapeutic modality.[1]

The PROTAC Mechanism: A Ternary Complex

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3
ubiquitin ligase, and a linker connecting them.[1] The linker is not merely a spacer; its length,
rigidity, and chemical nature are critical for enabling the formation of a stable and productive
ternary complex between the target protein and the E3 ligase, which is the prerequisite for
ubiquitination and subsequent degradation.
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Caption: The PROTAC mechanism of action, culminating in target protein degradation.

Rationale for Using a Diazaspiro[5.5]Jundecane Linker

The choice of the 3-Benzyl-3,9-diazaspiro[5.5]Jundecane scaffold as a PROTAC linker is
deliberate and scientifically grounded. Spirocycles are considered "privileged" structures in
medicinal chemistry because their rigid, three-dimensional nature allows for precise spatial
orientation of substituents.[8][9] This contrasts with flexible alkyl linkers, where conformational
uncertainty can be a significant hurdle in rational design.

Key Advantages:
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o Conformational Rigidity: The spirocyclic core restricts bond rotation, reducing the entropic
penalty of forming the ternary complex and providing a more predictable vector for attaching
the two ligands.[9]

o Three-Dimensionality: It effectively projects the ligands into three-dimensional space,
enabling exploration of binding orientations that are inaccessible to flat, aromatic linkers.

o Synthetic Tractability: The secondary amine at the N9 position provides a convenient and
reactive site for coupling to one of the ligands, while the N3-benzyl group can be removed
via hydrogenolysis to expose another reactive site, allowing for sequential and controlled
synthesis.

Experimental Workflow: Incorporating the Linker

Below is a representative, self-validating protocol for incorporating 3-Benzyl-3,9-
diazaspiro[5.5]Jundecane into a PROTAC. This workflow assumes the synthesis of a PROTAC
targeting a hypothetical kinase, using a known E3 ligase ligand like pomalidomide.

Step 1: Coupling the E3 Ligase Ligand

e Reaction Setup: In an inert atmosphere (N2 or Ar), dissolve 3-Benzyl-3,9-
diazaspiro[5.5]undecane (1.0 eq) and a carboxylic acid derivative of the E3 ligase ligand
(e.g., pomalidomide-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF).

o Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic
base like Diisopropylethylamine (DIPEA, 2.0 eq).

e Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer
Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
The appearance of a new, higher molecular weight peak in the LC-MS corresponding to the
coupled product validates the reaction's progress.

o Workup & Purification: Quench the reaction with water and extract the product with a suitable
organic solvent (e.g., Ethyl Acetate). Purify the crude product via flash column
chromatography on silica gel.

Step 2: Deprotection of the N3-Amine
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o Reaction Setup: Dissolve the purified product from Step 1 in a solvent like Methanol or
Ethanol.

e Hydrogenolysis: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), and
subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

e Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and
the appearance of a product peak corresponding to the mass of the de-benzylated
compound. The loss of 91 Da (the mass of a benzyl group) is the key validation metric.

o Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and
concentrate the filtrate under reduced pressure.

Step 3: Coupling the Target Protein Ligand

» Reaction Setup: Dissolve the de-benzylated intermediate from Step 2 (1.0 eq) and a
carboxylic acid derivative of the target protein ligand (1.1 eq) in anhydrous DMF.

o Coupling: Repeat the coupling procedure using HATU and DIPEA as described in Step 1.

 Final Purification: Monitor and work up the reaction as before. The final purification is often
performed using reverse-phase HPLC to ensure high purity required for biological assays.
The final product's identity and purity are validated by *H NMR, 3C NMR, and High-
Resolution Mass Spectrometry (HRMS).
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Caption: Synthetic workflow for building a PROTAC using the diazaspiro linker.

The Diazaspiro[5.5]Jundecane Core: A Scaffold for
Diverse Bioactivity
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Beyond its role in PROTACS, the 3,9-diazaspiro[5.5]undecane framework is a foundational
element for designing ligands targeting various biological systems.[10][11] Its inherent rigidity
and defined exit vectors make it an excellent scaffold for structure-activity relationship (SAR)
studies.

GABA-A Receptor Antagonists for Imnmunomodulation

Recent studies have identified 3,9-diazaspiro[5.5]Jundecane derivatives as potent and
competitive antagonists of the y-aminobutyric acid type A (GABA-A) receptor.[12][13] This is
particularly significant because these compounds exhibit low cellular membrane permeability.
[13] This property makes them highly attractive as tools to investigate peripheral GABA-A
receptor-mediated effects, such as in the immune system, while minimizing the potential for
central nervous system (CNS) side effects like convulsions.[13]

o Key Insight: A structurally simplified m-methylphenyl analog demonstrated high-nanomolar
binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic as[30 subtype.[12]

e Functional Outcome: This analog was shown to efficiently rescue the inhibition of T-cell
proliferation, providing a strong rationale for exploring this class of compounds for their
immunomodulatory potential.[12]

Applications in Metabolic and Neurological Disorders

The broader 1,9- and 3,9-diazaspiro[5.5]undecane families have been explored for a multitude
of therapeutic applications, underscoring the "privileged" nature of this heterocyclic system.
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Therapeutic
Target/Application

Key Findings

Reference

Acetyl-CoA Carboxylase (ACC)
Inhibition

Derivatives show potent dual
inhibition of ACC1 and ACC2,
key enzymes in fatty acid
metabolism, with 1Cso values in
the low nanomolar range. This
is a potential strategy for

treating metabolic diseases.

[10][11]

Pain and Neurological

Disorders

The scaffold is used to develop
dual p-opioid receptor (MOR)
agonists and o1 receptor (01R)
antagonists for pain treatment.
It has also been explored for
developing drugs targeting
neurological disorders by
interacting with specific brain

receptors.

[14][15]

Obesity Treatment

1,9-Diazaspiro[5.5]undecan-2-
one derivatives have been
investigated as inhibitors of
diglyceride acyltransferase
(DGAT), a pathway relevant to
obesity.

[11]

Anticancer Agents

A derivative containing the 1,9-
diazaspiro[5.5]undecane
moiety showed potent
inhibition of Cyclin-Dependent
Kinase 7 (CDK7) with an ICso
value <5 nM, suggesting

applications in oncology.

[11]

Synthesis and Further Functionalization
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While commercially available, understanding the synthesis of 3-Benzyl-3,9-
diazaspiro[5.5]Jundecane provides insight into its chemical properties and potential for
creating novel analogs. A common approach involves the construction of the spirocyclic core
via a double Mannich reaction or similar cyclization strategies.[16] A plausible synthetic route is
outlined below.

Hypothetical Synthetic Protocol

This protocol is based on established principles for synthesizing related diazaspirocyclic
structures.

 Starting Material: Begin with a suitable precursor like 1-benzyl-4-piperidone.

e Double Michael Addition: React 1-benzyl-4-piperidone with an amine source (e.g., ammonia
or a protected amine) and an acrylate equivalent in a tandem reaction. The initial Michael
addition forms an intermediate that then undergoes an intramolecular cyclization via a
second Michael addition to form the spirocyclic core.

e Reduction/Final Steps: Reduction of any carbonyl groups and removal of protecting groups
would yield the final 3-Benzyl-3,9-diazaspiro[5.5]Jundecane.

The causality here lies in using a symmetrical starting material (4-piperidone derivative) to
facilitate the double annulation required to build the second piperidine ring around the C4
carbon, thus forming the spiro center.

Conclusion and Future Outlook

3-Benzyl-3,9-diazaspiro[5.5]undecane is far more than a simple chemical intermediate; it is a
sophisticated molecular tool for advanced drug discovery. Its primary value lies in its role as a
conformationally constrained linker for PROTACS, where its rigid 3D structure provides a
distinct advantage for rational drug design. Furthermore, the proven biological activity of its
derivatives across a range of targets—from GABA-A receptors to metabolic enzymes—
solidifies the diazaspiro[5.5]undecane scaffold as a truly privileged structure. For researchers in
drug development, this compound represents a validated and highly versatile starting point for
creating next-generation therapeutics with enhanced potency, selectivity, and novel
mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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